molecular formula C17H26N2O2 B1343049 Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 221532-96-3

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No. B1343049
M. Wt: 290.4 g/mol
InChI Key: TYSWJDYRGCLWNZ-UHFFFAOYSA-N
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Patent
US06562978B1

Procedure details

To the solution of 1-tert-butoxycarbonyl-4-(4-nitrobenzyl)piperidine (4.53 g, 14.2 mmol) in methanol-tetrahydrofuran (1:1, 100 mL) were added activated carbon (2 g) and anhydrous ferric chloride (250 mg). To the mixture was added hydrazine monohydrate (5.64 mL), and the mixture was heated for 26 hours under ref lux. The reaction mixture was cooled to room temperature, the activated carbon was filtered off. The activated carbon was washed with metahnol. The filtrate and washings were combined, and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (hexane/ethyl acetate=2/3) to give the titled compound (4 g) as colorless powdery crystals.
Name
1-tert-butoxycarbonyl-4-(4-nitrobenzyl)piperidine
Quantity
4.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
250 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN>CO.O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
1-tert-butoxycarbonyl-4-(4-nitrobenzyl)piperidine
Quantity
4.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
ferric chloride
Quantity
250 mg
Type
reactant
Smiles
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
5.64 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 26 hours under ref lux
Duration
26 h
FILTRATION
Type
FILTRATION
Details
the activated carbon was filtered off
WASH
Type
WASH
Details
The activated carbon was washed with metahnol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (hexane/ethyl acetate=2/3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.